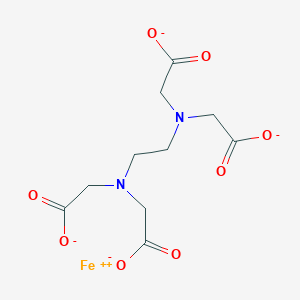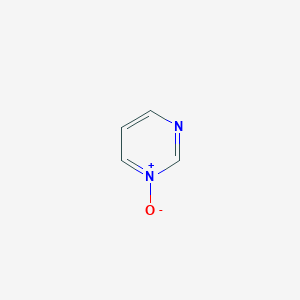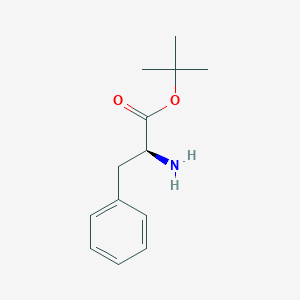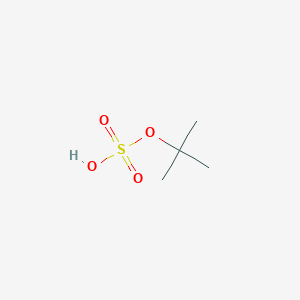
Iron(II)-edta
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(II)-edta is a chelating agent that has been used in various scientific research applications. It is a coordination complex of iron and ethylenediaminetetraacetic acid (edta) that is widely used in the laboratory for its ability to bind metal ions.
Wissenschaftliche Forschungsanwendungen
1. Phytoplankton Growth and Iron Limitation
Iron(II)-EDTA is used to simulate low iron concentrations in algal cultures, providing a reproducible medium for studying phytoplankton growth. In natural oceanic waters, iron solubility is low, making it a limiting nutrient for phytoplankton. Iron speciation in culture media using EDTA is compared to complexation by natural organic complexes in ocean water, where iron limitation affects phytoplankton growth. This research suggests reconsidering the use of EDTA in favor of more natural conditions, especially when studying the biological availability of different iron fractions (Gerringa, Baar, & Timmermans, 2000).
2. Environmental Remediation
Iron(II)-EDTA is utilized in various environmental remediation applications. For instance, the removal of heavy metals and arsenic from contaminated soils through a combined chemical and biological treatment involving iron-reducing microorganisms and the chelating strength of EDTA is studied. This method is effective for removing metal contaminants like Pb and Zn through the formation of soluble metal chelates (Vaxevanidou, Papassiopi, & Paspaliaris, 2008). Another study discusses the decomplexation and subsequent reductive removal of EDTA-chelated Cu(II) by zero-valent iron, revealing that Fe(0) combined with a weak magnetic field is effective in removing Cu(II)-EDTA (Guan, Jiang, Qiao, & Zhou, 2015).
3. Groundwater Remediation and Iron Speciation
Iron(II)-EDTA is involved in processes like the oxidative and reductive pathways in persulfate systems used for in situ remediation of contaminated groundwater. The effectiveness of iron(II)-EDTA and iron(III)-EDTA activation of persulfate for generating oxidants and reductants in groundwater treatment is evaluated, highlighting the potential of these systems in environmental clean-up efforts (Ahmad, Teel, Furman, Reed, & Watts, 2012). Additionally, the speciation of metals in different oxidation states by capillary electrophoresis using pre-capillary complexation with complexones like EDTA is explored, emphasizing the importance of such techniques in understanding metal mobility and behavior in various environments (Pozdniakova, 1998).
Eigenschaften
CAS-Nummer |
15651-72-6 |
|---|---|
Produktname |
Iron(II)-edta |
Molekularformel |
C10H12FeN2O8-2 |
Molekulargewicht |
344.06 g/mol |
IUPAC-Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(2+) |
InChI |
InChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-4 |
InChI-Schlüssel |
JVXHQHGWBAHSSF-UHFFFAOYSA-J |
Isomerische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+2] |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+2] |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+2] |
Andere CAS-Nummern |
56174-59-5 |
Verwandte CAS-Nummern |
14729-89-6 (di-hydrochloride salt) 21393-59-9 (dihydrogen) 56174-59-5 (di-ammonium) |
Synonyme |
EDTA Fe(II) Fe(II)-EDTA Fe(II)-EDTA, diammonium salt Fe(II)-EDTA, dihydrogen Fe(II)-EDTA, dipotassium salt Fe(II)-EDTA, disodium salt Fe(II)-EDTA, sodium-hydrogen salt iron(II)-EDTA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)


![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)






